methyl 3-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)thiophene-2-carboxylate
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Description
Scientific Research Applications
Chemical Synthesis and Molecular Construction
Facile Synthesis Routes : Research has highlighted a general and efficient pathway to synthesize benzofuran and benzothiophene derivatives, which are structurally related to the compound of interest. These methods emphasize broad functional group tolerance and the potential for diverse molecular scaffolding (J. Sheng, C. Fan, & Jie Wu, 2014).
Innovative Synthetic Strategies : Studies have also explored the synthesis of methyl sulfone-containing benzo[b]thiophene libraries, showcasing the versatility of palladium-catalyzed coupling reactions in constructing medicinally relevant structures (C. Cho, Benjamin Neuenswander, & R. Larock, 2010).
Biological Evaluation and Potential Antitumor Activity
Antitumor Agents and Tubulin Polymerization Inhibition : One significant application in the biomedical field is the evaluation of similar compounds for their antitumor properties. Lignans and benzofurans, closely related to the compound of interest, have shown promising activity against cancer cell lines by inhibiting tubulin polymerization, a critical process in cell division. This indicates potential utility in cancer therapy (L. Pieters, S. Van Dyck, M. Gao, R. Bai, E. Hamel, A. Vlietinck, & G. Lemiére, 1999).
Properties
IUPAC Name |
methyl 3-[1-(1-benzofuran-2-yl)propan-2-ylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S2/c1-11(9-13-10-12-5-3-4-6-14(12)23-13)18-25(20,21)15-7-8-24-16(15)17(19)22-2/h3-8,10-11,18H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KITOOYCZYFTMAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=C(SC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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